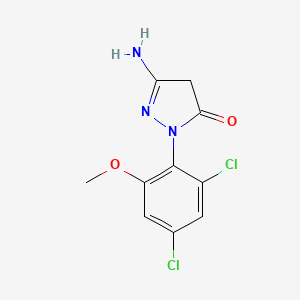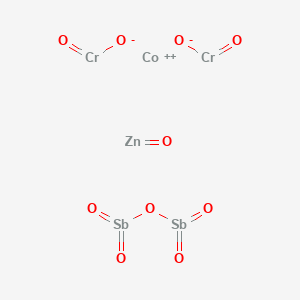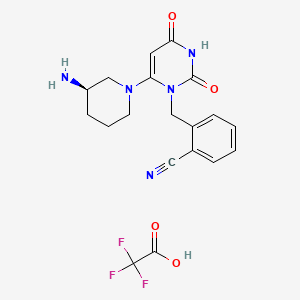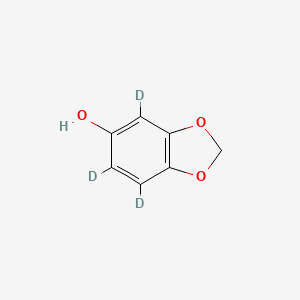![molecular formula C6H10NNa3O14S3 B13829128 trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucosamine-3,4,6-tri-O-sulphate sodium salt: is a chemically modified form of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of three sulfate groups attached to the 3, 4, and 6 positions of the glucosamine molecule. It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucosamine-3,4,6-tri-O-sulphate sodium salt typically involves the sulfation of D-glucosamine. The process includes the following steps:
Starting Material: D-glucosamine hydrochloride.
Sulfation: The sulfation reaction is carried out using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a suitable solvent like dimethylformamide (DMF).
Neutralization: The reaction mixture is neutralized with sodium hydroxide to form the sodium salt
Industrial Production Methods
Industrial production of D-Glucosamine-3,4,6-tri-O-sulphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
D-Glucosamine-3,4,6-tri-O-sulphate sodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its original glucosamine form.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: D-glucosamine.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
D-Glucosamine-3,4,6-tri-O-sulphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a component of glycosaminoglycans.
Medicine: Investigated for its potential therapeutic effects in treating osteoarthritis and other joint disorders.
Industry: Used in the production of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of D-Glucosamine-3,4,6-tri-O-sulphate sodium salt involves its incorporation into glycosaminoglycans, which are essential components of cartilage and other connective tissues. It is believed to provide the necessary building blocks for the synthesis of these molecules, thereby supporting joint health and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
D-Glucosamine sulfate: A simpler form with only one sulfate group.
N-Acetyl-D-glucosamine: A derivative with an acetyl group instead of sulfate groups.
Chondroitin sulfate: Another sulfated glycosaminoglycan used in joint health supplements .
Uniqueness
D-Glucosamine-3,4,6-tri-O-sulphate sodium salt is unique due to its three sulfate groups, which enhance its solubility and bioavailability compared to other glucosamine derivatives. This makes it particularly effective in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C6H10NNa3O14S3 |
|---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C6H13NO14S3.3Na/c7-3-5(21-24(15,16)17)4(20-23(12,13)14)2(19-6(3)8)1-18-22(9,10)11;;;/h2-6,8H,1,7H2,(H,9,10,11)(H,12,13,14)(H,15,16,17);;;/q;3*+1/p-3/t2-,3-,4-,5-,6?;;;/m1.../s1 |
InChI Key |
YDZLNSBAGJMSMW-FRWAFGSFSA-K |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


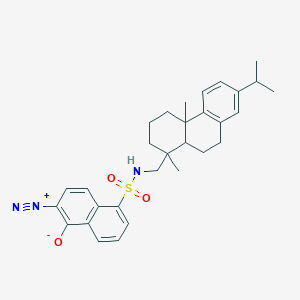
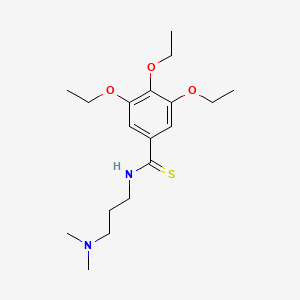
![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
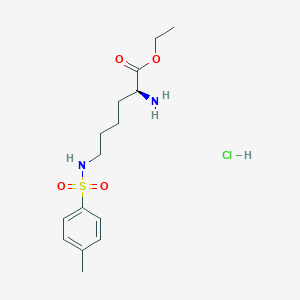
![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)
![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)
